

# A Comprehensive Technical Guide to the Fundamental Applications of Myristyl Laurate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Myristyl Laurate*

Cat. No.: *B1583635*

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## Introduction to Myristyl Laurate

**Myristyl Laurate** is the ester of myristyl alcohol and lauric acid, two naturally occurring fatty acids. This waxy solid has found extensive use in the cosmetic, personal care, and pharmaceutical industries due to its versatile properties. Functioning primarily as an emollient, skin-conditioning agent, and texture enhancer, **Myristyl Laurate** contributes to the sensory experience and efficacy of a wide range of products. Its lipophilic nature also makes it a candidate for investigation in advanced drug delivery systems. This technical guide provides an in-depth overview of the fundamental research into the applications of **Myristyl Laurate**, with a focus on quantitative data, experimental methodologies, and potential biological interactions.

## Physicochemical Properties of Myristyl Laurate

The physical and chemical characteristics of **Myristyl Laurate** are foundational to its functionality in various formulations. A summary of its key properties is presented in the table below.

| Property          | Value  | Reference       |
|-------------------|--|-----------------|
| Chemical Name     | Tetradecyl dodecanoate                           | [1][2]          |
| Synonyms          | Myristyl dodecanoate, Lauric acid myristyl ester | [2]             |
| CAS Number        | 22412-97-1                                       | [1]             |
| Molecular Formula | C26H52O2   | [1]             |
| Molecular Weight  | 396.69 g/mol                                     |                 |
| Appearance        | White to yellowish waxy solid                    | MakingCosmetics |
| Boiling Point     | 438.7°C at 760 mmHg                              |                 |
| Melting Point     | Not specified in search results                  |                 |
| Density           | 0.86 g/cm <sup>3</sup>                           |                 |
| Flash Point       | 225.6°C  |                 |
| Water Solubility  | 0.35 ng/L at 25°C                                |                 |
| LogP              | 11.7 at 25°C                                     |                 |

## Applications in Cosmetics and Personal Care

**Myristyl Laurate** is a multifunctional ingredient in cosmetic and personal care products, valued for its positive impact on skin feel and formulation stability. It is typically used at concentrations ranging from 0.5% to 5%.

### Emollient and Skin Conditioning Agent

As an emollient, **Myristyl Laurate** helps to maintain the soft, smooth, and pliable appearance of the skin. It forms a non-greasy, protective film on the skin's surface that reduces water loss and provides a velvety after-feel. This action is attributed to its ability to interact with the lipid matrix of the stratum corneum, reinforcing the skin's natural barrier.

Experimental Protocol: Measurement of Skin Hydration and Transepidermal Water Loss (TEWL)

The efficacy of **Myristyl Laurate** as an emollient can be quantified by measuring changes in skin hydration and transepidermal water loss (TEWL).

- Objective: To assess the effect of a formulation containing **Myristyl Laurate** on skin barrier function.
- Principle: Skin hydration is measured using a Corneometer®, which determines the electrical capacitance of the skin, a value correlated with its water content. TEWL is measured with a Tewameter®, which quantifies the flux of water vapor from the skin surface.
- Methodology:
  - Subject Selection: A panel of healthy volunteers with normal to dry skin is recruited.
  - Test Areas: Define test areas on the volar forearm of each subject.
  - Baseline Measurement: Acclimatize subjects to a room with controlled temperature and humidity for at least 20 minutes. Measure baseline skin hydration and TEWL on all test areas.
  - Product Application: Apply a standardized amount of the test formulation (e.g., a cream with and without **Myristyl Laurate**) to the designated test areas. One area should be left untreated as a control.
  - Post-Application Measurements: Measure skin hydration and TEWL at specified time points (e.g., 1, 2, 4, 6, and 24 hours) after product application.
  - Data Analysis: Compare the changes in skin hydration and TEWL from baseline for the treated and control areas. Statistical analysis is performed to determine the significance of the results.

## Rheology Modifier and Texture Enhancer

**Myristyl Laurate** contributes to the viscosity and body of cosmetic formulations, enhancing their texture and spreadability. Its waxy nature provides structure to creams and lotions, resulting in a rich and luxurious feel.

Experimental Protocol: Rheological Measurements of Cosmetic Emulsions

The impact of **Myristyl Laurate** on the flow properties of a formulation can be characterized using a rheometer.

- Objective: To determine the effect of **Myristyl Laurate** on the viscosity and flow behavior of a cosmetic emulsion.
- Principle: A rheometer measures the response of a material to an applied force, providing data on its viscosity, elasticity, and plasticity.
- Methodology:
  - Sample Preparation: Prepare cosmetic emulsions with varying concentrations of **Myristyl Laurate**.
  - Instrumentation: Use a rotational rheometer with a cone-plate or parallel-plate geometry.
  - Flow Curve Measurement: Subject the samples to a controlled shear rate ramp (e.g., from 0.1 to 100 s<sup>-1</sup>) and measure the resulting shear stress. This provides a flow curve (viscosity vs. shear rate).
  - Oscillatory Measurement: Perform a frequency sweep at a constant strain within the linear viscoelastic region to determine the storage modulus (G') and loss modulus (G''). These parameters provide insight into the emulsion's structure and stability.
  - Data Analysis: Analyze the flow curves to determine the viscosity and identify shear-thinning behavior. Analyze the oscillatory data to assess the viscoelastic properties of the emulsions.

## Surfactant and Emulsion Stabilizer

**Myristyl Laurate** has surfactant properties, meaning it can reduce the surface tension between different phases, such as oil and water. This allows it to act as an emulsion stabilizer, preventing the separation of ingredients in a formulation.

## Applications in Pharmaceuticals and Drug Delivery

The lipophilic nature of **Myristyl Laurate** makes it a person of interest for applications in pharmaceutical formulations, particularly in drug delivery systems.

## Role as a Prodrug Moiety

**Myristyl Laurate** can be chemically linked to a parent drug molecule to form a prodrug. This modification can enhance the drug's lipophilicity, potentially improving its absorption and allowing for controlled or sustained release. A study on the antiretroviral drug dolutegravir demonstrated that its myristate and laurate prodrugs exhibited significantly lower aqueous solubility and higher lipophilicity, leading to a prolonged release profile from an in-situ implant formulation.

### Experimental Protocol: Synthesis and Characterization of a **Myristyl Laurate** Prodrug

- Objective: To synthesize a **Myristyl Laurate** prodrug of a parent drug and characterize its physicochemical properties.
- Principle: The prodrug is synthesized by forming an ester linkage between a hydroxyl or other suitable functional group on the parent drug and the carboxyl group of lauric acid, with myristyl alcohol also involved in the final ester structure. The resulting prodrug is then purified and characterized.
- Methodology:
  - Synthesis: The synthesis is typically carried out via an esterification reaction. This can be achieved through methods such as acid-catalyzed esterification or by using coupling agents. The reaction conditions (solvent, temperature, catalyst) are optimized for the specific drug.
  - Purification: The synthesized prodrug is purified using techniques like column chromatography or recrystallization to remove unreacted starting materials and byproducts.
  - Characterization: The structure and purity of the prodrug are confirmed using analytical techniques such as:
    - Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.
    - Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of the ester functional group.

- Mass Spectrometry (MS): To determine the molecular weight.
- Differential Scanning Calorimetry (DSC): To determine the melting point and thermal behavior.
- X-ray Powder Diffraction (XRPD): To analyze the solid-state properties.
- Property Evaluation: Key physicochemical properties of the prodrug are measured, including:
  - Solubility: Determined in various solvents and buffers.
  - Partition Coefficient (LogP): To assess lipophilicity.
  - In Vitro Release: The release of the parent drug from the prodrug is studied in a suitable release medium over time.

| Property                         | Dolutegravir (DTG) | DTG-Laurate Prodrug | DTG-Myristate Prodrug | Reference |
|----------------------------------|--------------------|---------------------|-----------------------|-----------|
| Melting Point (°C)               | 191.1              | 163.7               | 140.7                 |           |
| Aqueous Solubility Fold Decrease | -                  | 18.2 - 115.9        | 124.5 - 1594.9        |           |
| In Vitro Release (77 days)       | 95.6% (in 35 days) | Not Reported        | 60.1%                 |           |

## Safety and Toxicology

**Myristyl Laurate** is generally considered safe for use in cosmetic and personal care products. In vitro safety assessments are crucial for ensuring the safety of cosmetic ingredients while avoiding animal testing.

## In Vitro Safety Assessment

Experimental Protocol: OECD Test Guideline 439 - In Vitro Skin Irritation

- Objective: To assess the skin irritation potential of **Myristyl Laurate**.
- Principle: This test uses a reconstructed human epidermis (RhE) model, which mimics the properties of the human epidermis. The test substance is applied topically to the RhE tissue, and cell viability is measured to determine irritation potential.
- Methodology:
  - Tissue Culture: Reconstructed human epidermis tissues are cultured to form a multi-layered, differentiated model of the human epidermis.
  - Test Substance Application: **Myristyl Laurate** is applied to the surface of the RhE tissue for a defined period (e.g., 60 minutes).
  - Incubation and Viability Assay: After exposure, the test substance is removed, and the tissues are incubated for a post-exposure period (e.g., 42 hours). Cell viability is then assessed using the MTT assay, which measures the metabolic activity of the cells.
  - Classification: If the cell viability is reduced to  $\leq 50\%$ , the substance is classified as an irritant.

#### Experimental Protocol: OECD Test Guideline 431 - In Vitro Skin Corrosion

- Objective: To assess the skin corrosion potential of **Myristyl Laurate**.
- Principle: Similar to the skin irritation test, this method uses an RhE model. However, the exposure times are typically shorter and more stringent to detect severe, irreversible skin damage.
- Methodology:
  - Tissue Culture and Application: The procedure is similar to OECD TG 439, but with different exposure times (e.g., 3 minutes and 1 hour).
  - Viability Assessment: Cell viability is measured after the exposure and a post-incubation period.

- Classification: A substance is identified as corrosive if it causes a significant decrease in cell viability below a defined threshold after specific exposure times.

#### Experimental Protocol: In Vitro Cytotoxicity Assay

- Objective: To determine the concentration at which **Myristyl Laurate** becomes toxic to skin cells.
- Principle: Human skin cells (e.g., fibroblasts or keratinocytes) are cultured in vitro and exposed to various concentrations of the test substance. Cell viability is then measured to determine the IC50 (the concentration that causes 50% inhibition of cell growth).
- Methodology:
  - Cell Culture: Human skin fibroblasts or keratinocytes are seeded in 96-well plates and allowed to attach and grow.
  - Test Substance Exposure: The cells are exposed to a range of concentrations of **Myristyl Laurate** for a specified period (e.g., 24 hours).
  - Viability Assay: Cell viability is assessed using a colorimetric assay such as the MTT or neutral red uptake (NRU) assay.
  - Data Analysis: The results are used to generate a dose-response curve and calculate the IC50 value.

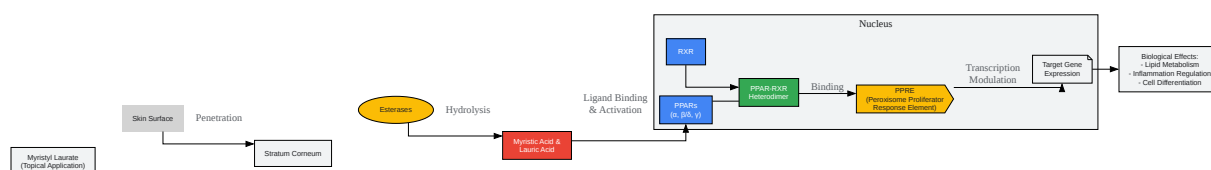
| Test            | Result  |
|-----------------|---|
| Skin Irritation | Generally considered non-irritating                     |
| Skin Corrosion  | Not expected to be corrosive                            |
| Cytotoxicity    | Low cytotoxicity expected at typical use concentrations |

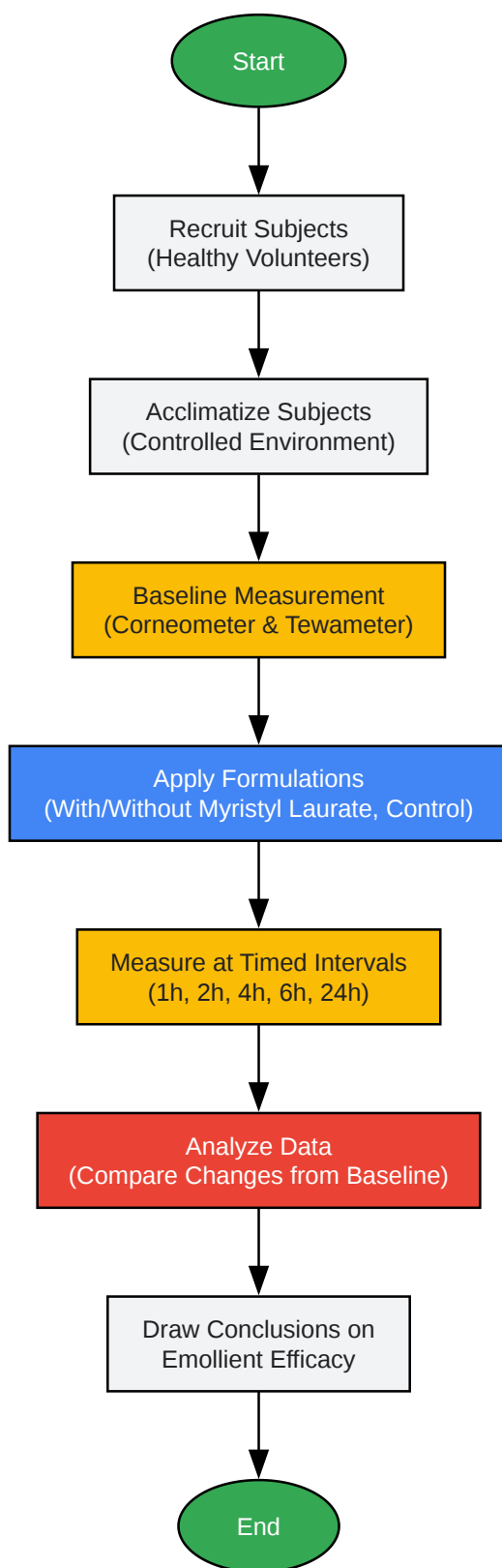
## Signaling Pathway Interaction: Peroxisome Proliferator-Activated Receptors (PPARs)

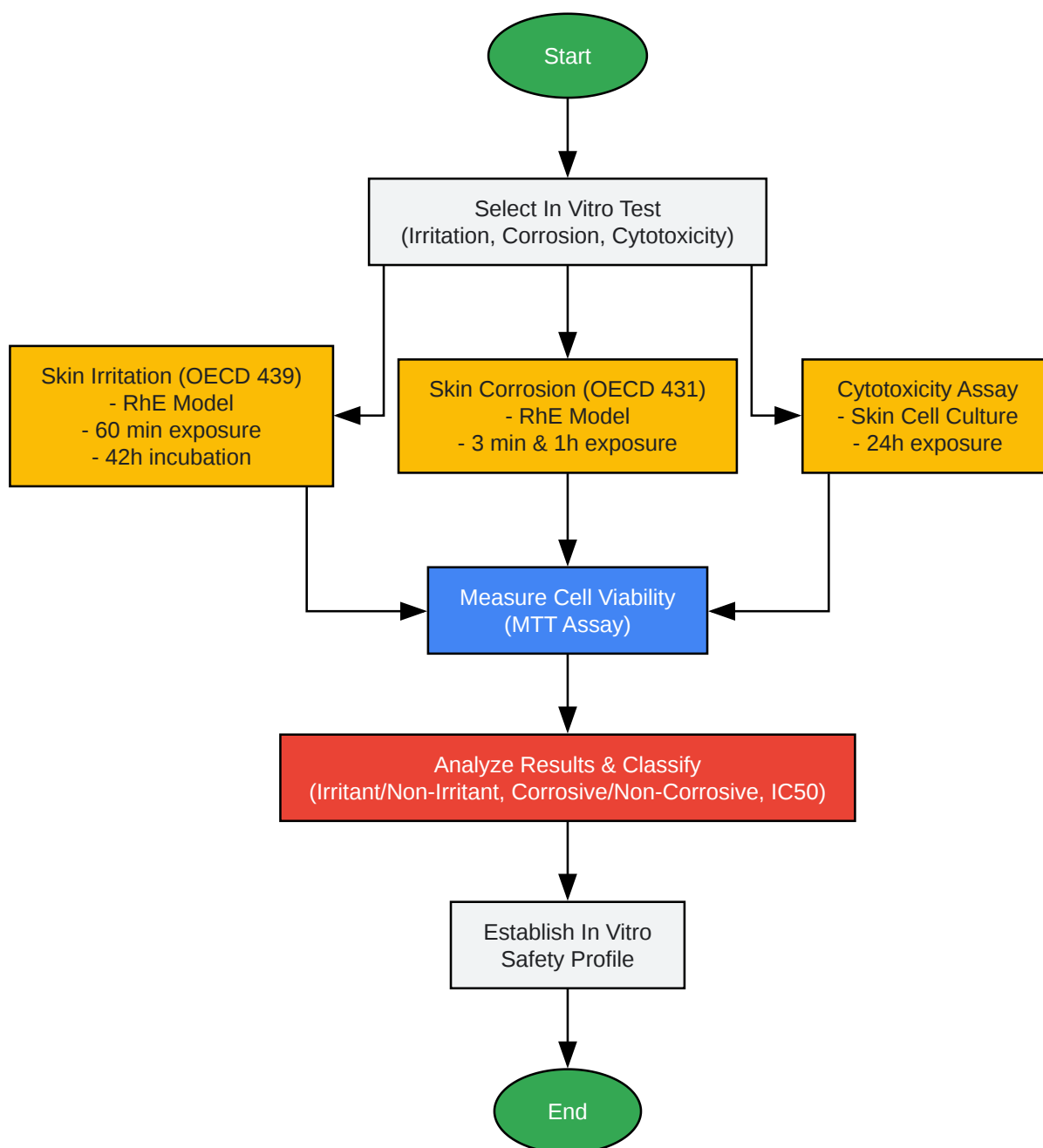


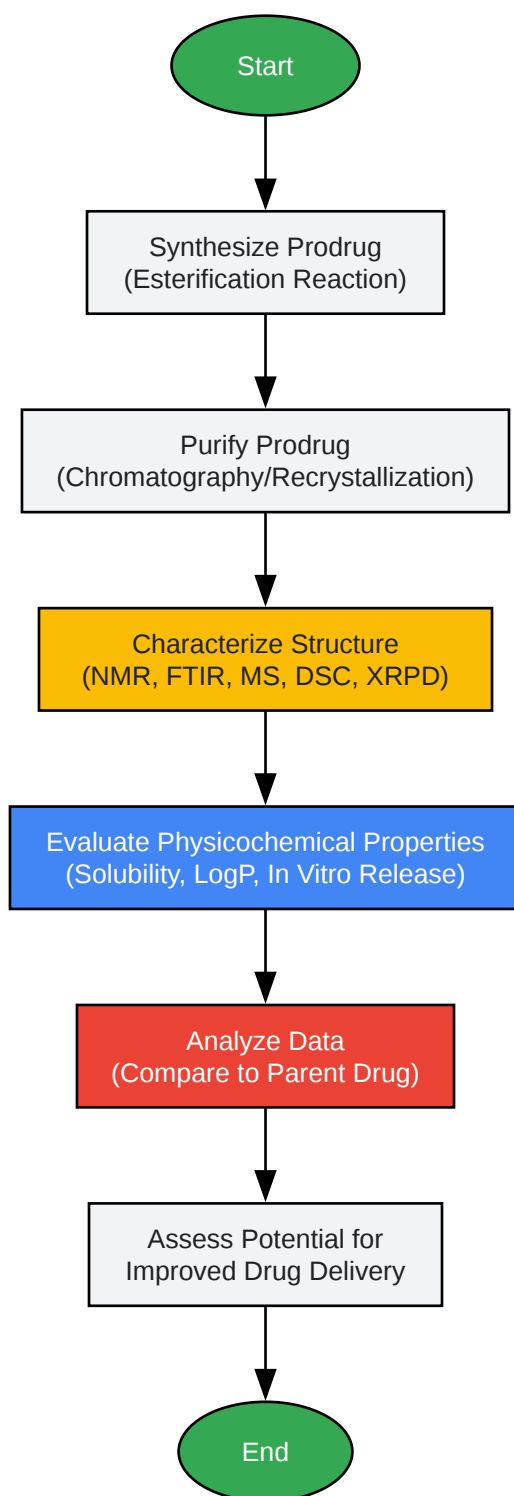
While **Myristyl Laurate** itself is a relatively inert ester, it can be hydrolyzed by esterases present in the skin to release its constituent fatty acids: myristic acid and lauric acid. These fatty acids are known to be natural ligands for Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that play a crucial role in regulating gene expression related to lipid metabolism, inflammation, and cellular differentiation in the skin.

The activation of PPARs by these fatty acids could lead to downstream effects that contribute to the skin-conditioning properties of **Myristyl Laurate**. For example, PPAR activation has been linked to the regulation of genes involved in maintaining the skin barrier function.









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## References

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- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Fundamental Applications of Myristyl Laurate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1583635#fundamental-research-on-myristyl-laurate-applications>]

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